5-Ethynyl-2,3'-difluoro-1,1'-biphenyl
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Overview
Description
5-Ethynyl-2,3’-difluoro-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of an ethynyl group at the 5-position and two fluorine atoms at the 2 and 3’ positions on the biphenyl structure. Biphenyl compounds are known for their stability and versatility in various chemical reactions, making them valuable in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynyl-2,3’-difluoro-1,1’-biphenyl typically involves a multi-step process. One common method is the Sonogashira coupling reaction, which involves the coupling of a halogenated biphenyl derivative with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of 5-Ethynyl-2,3’-difluoro-1,1’-biphenyl may involve large-scale Sonogashira coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer.
Chemical Reactions Analysis
Types of Reactions: 5-Ethynyl-2,3’-difluoro-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The biphenyl structure can be reduced to form cyclohexyl derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of carbonyl-containing biphenyl derivatives.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of biphenyl derivatives with various functional groups replacing the fluorine atoms.
Scientific Research Applications
5-Ethynyl-2,3’-difluoro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of 5-Ethynyl-2,3’-difluoro-1,1’-biphenyl is largely dependent on its interaction with other molecules. The ethynyl group can participate in π-π stacking interactions, while the fluorine atoms can engage in hydrogen bonding and dipole-dipole interactions. These interactions can influence the compound’s reactivity and its ability to bind to specific molecular targets.
Comparison with Similar Compounds
2,3-Difluoro-1,1’-biphenyl: Lacks the ethynyl group, resulting in different reactivity and applications.
5-Ethynyl-1,1’-biphenyl: Lacks the fluorine atoms, affecting its electronic properties and interactions.
2,3’-Dichloro-1,1’-biphenyl: Substitutes chlorine for fluorine, leading to different chemical behavior.
Uniqueness: 5-Ethynyl-2,3’-difluoro-1,1’-biphenyl is unique due to the combination of the ethynyl group and fluorine atoms, which impart distinct electronic properties and reactivity. This makes it a valuable compound for various applications, particularly in the development of advanced materials and pharmaceuticals.
Properties
IUPAC Name |
4-ethynyl-1-fluoro-2-(3-fluorophenyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F2/c1-2-10-6-7-14(16)13(8-10)11-4-3-5-12(15)9-11/h1,3-9H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HELPHNAIBOWQLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1)F)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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